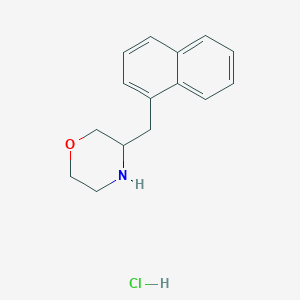

3-(1-Naphthylmethyl)morpholine HCl

Description

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable tools for probing the molecular architecture of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about bond connectivity, functional groups, and three-dimensional structure can be obtained.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is sensitive to its structure and conformation. The IR spectrum of 3-(1-Naphthylmethyl)morpholine HCl would exhibit characteristic absorption bands corresponding to the various functional groups present.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H⁺ (in hydrochloride salt) | Stretching | 2400-2700 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C-O-C (ether) | Asymmetric Stretching | 1250-1300 |

| C-O-C (ether) | Symmetric Stretching | 1070-1150 |

| C-N | Stretching | 1020-1250 |

The position and shape of these bands can provide clues about the molecule's conformation. For example, the C-H stretching vibrations can sometimes be used to differentiate between axial and equatorial substituents. The broadness of the N-H⁺ stretching band is indicative of strong hydrogen bonding interactions within the crystal lattice.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful theoretical framework to complement experimental studies, offering insights into molecular properties that may be difficult or impossible to measure directly.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of this compound. researchgate.net These calculations can provide information on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity towards different chemical reagents.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting areas that are likely to engage in electrostatic interactions, such as hydrogen bonding.

For this compound, the positive charge would be localized on the protonated nitrogen atom, making it a likely site for interaction with nucleophiles. The aromatic naphthyl ring would be a region of high electron density.

Computational methods, including molecular mechanics and quantum mechanics, are invaluable for exploring the conformational landscape of flexible molecules like this compound. nih.govnih.gov These methods can be used to:

Identify Stable Conformers: By systematically rotating the rotatable bonds in the molecule, it is possible to identify all the low-energy conformations.

Calculate Relative Energies: The relative energies of the different conformers can be calculated to determine their relative populations at a given temperature.

Determine Energy Barriers: The energy barriers for the interconversion between different conformers can be calculated, providing insights into the molecule's dynamic behavior.

For this compound, the primary conformational flexibility arises from the rotation around the C3-C(naphthylmethyl) bond and the inversion of the morpholine (B109124) ring. Computational studies would likely show that the chair conformation of the morpholine ring is the most stable. researchgate.net The orientation of the bulky naphthylmethyl group (axial vs. equatorial) would have a significant impact on the conformational energy. Due to steric hindrance, the equatorial orientation of the naphthylmethyl group is expected to be significantly more stable than the axial orientation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(naphthalen-1-ylmethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14;/h1-7,14,16H,8-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POECCJAQVXDGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Substituted Morpholine (B109124) Rings

The construction of substituted morpholines is a well-trodden path in organic synthesis, with a variety of established methods. These pathways typically involve the careful assembly of precursors, strategic ring-closing reactions, and the final introduction of desired substituents.

Precursor Synthesis and Derivatization for Morpholine Ring Formation

The foundation of morpholine synthesis lies in the preparation of suitable acyclic precursors. The most common of these are β-amino alcohols, which possess the necessary nitrogen and oxygen atoms in the correct 1,4-relationship for cyclization. researchgate.net These crucial intermediates can be synthesized through several routes, including the nucleophilic ring-opening of epoxides with amines. researchgate.net For a 3-substituted morpholine, the choice of a chiral β-amino alcohol is paramount to establish the desired stereocenter early in the synthetic sequence.

An alternative strategy begins with existing heterocyclic structures. For instance, the diastereoselective synthesis of 3-substituted morpholine congeners can be achieved starting from a tosyl-oxazetidine, which undergoes base-catalyzed ring-opening and subsequent cyclization. acs.org The synthesis of enantiopure N-protected amino alcohols, which can serve as precursors, has been efficiently achieved through the reduction of N-protected amino acids using reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®). researchgate.net

Ring Closure Strategies and Heterocyclization Methods

With the precursor in hand, the next step is the formation of the morpholine ring itself, a process known as heterocyclization. A classic and widely used method is the dehydration of N-substituted diethanolamines, often under harsh acidic conditions at high temperatures. youtube.com For example, heating diethanolamine (B148213) hydrochloride to 200-210 °C drives off water to form morpholine hydrochloride. youtube.com

More sophisticated methods offer milder conditions and greater control. Intramolecular cyclization is a key strategy; for instance, a chloroacetamide derivative of an amino alcohol can be cyclized using a base like potassium hydroxide. researchgate.net Another powerful approach involves the reaction of 1,2-amino alcohols with a vinyl sulfonium (B1226848) salt, which undergoes an annulation reaction to construct the morpholine ring. nih.gov Furthermore, enantioselective synthesis of morpholines can be achieved through the S(N)2-type ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. nih.gov

Introduction of the Naphthylmethyl Moiety via Alkylation or Analogous Reactions

The final key structural element, the 1-naphthylmethyl group, is typically introduced onto the nitrogen atom of the pre-formed morpholine ring. The most direct method is N-alkylation, which involves reacting the morpholine with a 1-naphthylmethyl halide, such as 1-(chloromethyl)naphthalene, in the presence of a base like sodium carbonate to neutralize the acid byproduct. google.com

Reductive amination provides an alternative route. This reaction combines the morpholine with 1-naphthaldehyde (B104281) in the presence of a reducing agent. This method is a cornerstone of modern synthetic chemistry for forming C-N bonds. The final step of the synthesis involves treating the resulting free base with hydrochloric acid to form the stable hydrochloride salt.

Stereochemical Control and Enantioselective Synthesis Approaches for 3-Substituted Morpholines

Achieving the correct three-dimensional arrangement at the C-3 position is critical. The use of chiral auxiliaries is a powerful strategy to control stereochemistry. numberanalytics.comwikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to direct the formation of a specific stereoisomer, after which it is removed. wikipedia.orgnumberanalytics.com

Several enantioselective methods have been developed specifically for morpholine synthesis. One approach assembles enantiopure 3-substituted morpholines by opening an N-activated aziridine (B145994) with an organocuprate, followed by a ring-forming reaction. nih.govacs.org Another innovative method is a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates, catalyzed by a Ruthenium complex, to produce 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org The use of chiral β-amino alcohols, often derived from natural sources like amino acids, as precursors is also a fundamental strategy for building in chirality from the start. researchgate.netresearchgate.netdiva-portal.orgnih.gov

Novel Synthetic Approaches and Methodological Advancements for Morpholine Systems

The field of organic synthesis is constantly evolving, with new methods offering greater efficiency and sustainability. Transition-metal catalysis has emerged as a powerful tool for constructing complex molecules, including morpholines. nih.govacs.orgyoutube.com For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes provides access to various six-membered nitrogen heterocycles, including morpholines, without the need for a base. organic-chemistry.org Iron(III) has also been used to catalyze the diastereoselective synthesis of substituted morpholines from allylic alcohol derivatives. organic-chemistry.org

Recent "green" approaches focus on efficiency and safety. A one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide allows for the conversion of 1,2-amino alcohols to morpholines under mild conditions. nih.govacs.org This method is notable for the selective monoalkylation of primary amines. nih.gov Additionally, photocatalytic methods are being developed; a scalable process using an inexpensive organic photocatalyst under continuous flow conditions can produce substituted morpholines. organic-chemistry.org

Optimization of Reaction Parameters for Yield and Selectivity in Laboratory Synthesis

Maximizing the yield and purity of the final product requires careful optimization of all reaction parameters. acs.orgnih.gov This is a multi-faceted process where each variable can have a significant impact on the outcome. researchgate.netrsc.org

For the N-alkylation step to introduce the naphthylmethyl group, key parameters to consider include the choice of base, solvent, and temperature. Similarly, for a ring-closure reaction, the concentration of the reactants, the catalyst loading, and the reaction time must be fine-tuned. The table below illustrates a hypothetical optimization study for a generic N-alkylation reaction, showcasing how systematic variation of parameters can lead to an ideal set of conditions.

Interactive Data Table: Optimization of N-Alkylation

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile (B52724) | 60 | 12 | 75 |

| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 | 8 | 92 |

| 3 | Et₃N (2.0) | Dichloromethane | 25 | 24 | 60 |

| 4 | K₂CO₃ (2.0) | Dimethylformamide | 80 | 6 | 88 |

| 5 | Na₂CO₃ (2.0) | Acetonitrile | 80 | 10 | 85 |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of 3-(1-Naphthylmethyl)morpholine HCl.

The data suggests that using 2.0 equivalents of potassium carbonate in acetonitrile at 80°C for 8 hours provides the optimal yield. Such systematic screening is essential to develop a robust and efficient synthetic protocol. acs.org

Molecular Structure, Conformation, and Theoretical Chemistry

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulation is a powerful computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic "evolution" of the system, offering deep insights into the conformational flexibility, stability, and intermolecular interactions of a molecule like 3-(1-Naphthylmethyl)morpholine HCl. wikipedia.orgnih.gov

The process for conducting an MD simulation on this compound would typically involve several key steps:

System Setup: The initial 3D structure of 3-(1-Naphthylmethyl)morpholine would be generated. This can be done using molecular building software or obtained from crystallographic data if available. The molecule would then be placed in a simulation box, typically filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. bioinformaticsreview.com The hydrochloride salt form implies the morpholine (B109124) nitrogen would be protonated, a crucial detail for accurate force field parameterization.

Force Field Parameterization: A force field, which is a set of parameters describing the potential energy of the system, is assigned. wikipedia.org Common force fields used for small organic molecules include CHARMM, AMBER, or GROMOS. bioinformaticsreview.com These parameters define bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces), governing how the atoms interact with each other and with the solvent.

Equilibration and Production Run: The system undergoes an energy minimization process to remove any steric clashes or unfavorable geometries. This is followed by an equilibration phase, where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm) and allowed to stabilize. researchgate.net Once equilibrated, the production MD simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is saved for analysis. bioinformaticsreview.comresearchgate.net

Analysis of Dynamic Behavior and Stability

The resulting trajectory from an MD simulation can be analyzed to understand various aspects of the molecule's behavior:

Conformational Analysis: The simulation would reveal the accessible conformations of 3-(1-Naphthylmethyl)morpholine. This includes the puckering of the morpholine ring (which typically adopts a chair conformation) and the rotational freedom of the naphthylmethyl group relative to the morpholine ring. nih.gov By analyzing the trajectory, researchers can identify the most stable (lowest energy) conformations and the energy barriers for transitioning between them. mun.ca

Solvent Interactions: MD simulations explicitly model the interactions between the compound and surrounding water molecules. This allows for the detailed study of hydrogen bonding patterns, particularly involving the protonated morpholine nitrogen and the ether oxygen, and the hydrophobic interactions of the naphthyl group. This information is critical for understanding the compound's solubility and how it presents itself to potential biological targets.

The findings from such simulations are typically presented in data tables and plots. A hypothetical table summarizing potential conformational analysis results is shown below for illustrative purposes.

Table 1: Hypothetical Conformational Analysis of 3-(1-Naphthylmethyl)morpholine from a 100 ns MD Simulation.

Disclaimer: The data presented in this table is purely illustrative and does not represent the results of actual research. It is intended to exemplify the type of data generated from Molecular Dynamics simulations.

| Conformational State | Dihedral Angle (C-N-C-Cα) | Population (%) | Average Potential Energy (kcal/mol) | Key Features |

| Conformer A (Global Minimum) | -170° ± 15° | 65% | -45.2 | Naphthyl group in an extended, anti-periplanar orientation. |

| Conformer B | +60° ± 20° | 25% | -43.8 | Naphthyl group in a gauche orientation, potential for intramolecular interactions. |

| Conformer C | -60° ± 20° | 10% | -42.1 | Naphthyl group in an alternative gauche orientation. |

In Silico Prediction of Molecular Interactions and Binding Modes (Theoretical Docking)

Theoretical docking, or molecular docking, is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pnrjournal.comnih.gov This method is fundamental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level. globalresearchonline.netijpsjournal.com For this compound, docking studies would be instrumental in predicting its potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

The general workflow for a molecular docking study involves:

Preparation of the Ligand and Receptor: The 3D structure of the ligand, 3-(1-Naphthylmethyl)morpholine, would be prepared, ensuring correct protonation states and generating a low-energy conformation. nih.gov A 3D structure of a target protein is also required, which can be obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling if no experimental structure is available. ijpsjournal.com The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or pocket. nih.gov

Docking Simulation: Using a docking program (e.g., AutoDock, Glide, GOLD), the ligand is placed into the defined binding site of the receptor. nih.gov The software then explores a vast number of possible orientations and conformations of the ligand within the binding site, a process known as sampling. nih.gov

Scoring and Analysis: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol or as a unitless score). pnrjournal.comnih.gov The poses are then ranked, with the top-ranked pose representing the most likely binding mode. Analysis of this predicted complex can reveal key molecular interactions, such as:

Hydrogen Bonds: Between the morpholine's protonated nitrogen or oxygen and polar residues in the protein's binding site.

Hydrophobic Interactions: Between the bulky, aromatic naphthyl group and nonpolar residues of the protein.

Pi-Stacking or Cation-Pi Interactions: The aromatic naphthyl ring could interact with aromatic side chains (e.g., Phenylalanine, Tyrosine) or cationic residues (e.g., Lysine, Arginine) in the binding pocket.

These predicted interactions can then be used to generate hypotheses about the compound's biological activity, which can be validated through experimental assays.

Below is a hypothetical data table illustrating the kind of output one would expect from a docking study of 3-(1-Naphthylmethyl)morpholine against a putative protein target.

Table 2: Hypothetical Docking Results for 3-(1-Naphthylmethyl)morpholine Against a Kinase Target.

Disclaimer: The data presented in this table is purely illustrative and does not represent the results of actual research. It is intended to exemplify the type of data generated from theoretical docking studies.

| Predicted Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -9.8 | GLU-121, LYS-72 | Hydrogen Bond (with morpholine N-H), Salt Bridge |

| LEU-68, VAL-76, ILE-135 | Hydrophobic Interaction (with naphthyl ring) | ||

| PHE-140 | Pi-Pi Stacking (with naphthyl ring) | ||

| 2 | -8.5 | ASP-181 | Hydrogen Bond (with morpholine N-H) |

| MET-138, ALA-70 | Hydrophobic Interaction (with naphthyl ring) | ||

| 3 | -7.9 | THR-137 | Hydrogen Bond (with morpholine oxygen) |

| PRO-136, LEU-188 | Hydrophobic Interaction (with naphthyl ring) |

Mechanistic Investigations of Molecular Interactions in Vitro

Receptor Binding Affinity Studies in vitro (General Concepts Applicable to Morpholine (B109124) Derivatives)

Receptor binding affinity studies are essential to determine the strength of the interaction between a ligand, such as a morpholine derivative, and its receptor. umich.edu These assays measure how tightly a compound binds to a specific target site. giffordbioscience.com High affinity is often a desirable characteristic for a drug candidate as it suggests that the compound can be effective at lower concentrations, potentially reducing off-target effects.

Radioligand binding assays are a widely used and sensitive technique to characterize the interaction between a ligand and a receptor. nih.gov These assays involve the use of a radiolabeled compound (a radioligand) that binds to the receptor of interest. umich.edu The basic protocol involves incubating a source of receptors, such as cell membranes or tissue homogenates, with the radioligand. sci-hub.segiffordbioscience.com After the binding reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured to quantify the binding. giffordbioscience.comgiffordbioscience.com

There are three main types of radioligand binding assays: saturation, competition, and kinetic assays. giffordbioscience.comnih.gov

Saturation Binding Assays: In these experiments, increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation. nih.gov The goal is to determine the receptor density (Bmax), which represents the total number of receptors in the preparation, and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity; a lower Kd signifies higher affinity. nih.gov

Displacement (Competition) Assays: This is the most common method to determine the affinity of an unlabeled compound, like a morpholine derivative. giffordbioscience.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The test compound competes with the radioligand for binding to the receptor. nanotempertech.com As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity. nanotempertech.com

The data from a displacement assay is used to calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. nanotempertech.com The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay. giffordbioscience.com The Ki value represents the affinity of the unlabeled compound for the receptor.

Table 1: Representative Radioligand Displacement Assay Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Preparation | Prepare receptor source (e.g., cell membrane homogenates), radioligand solution, and various concentrations of the unlabeled test compound (e.g., a morpholine derivative). giffordbioscience.com | To have all components ready for the binding reaction. |

| 2. Incubation | Incubate the receptor preparation with a fixed concentration of radioligand and varying concentrations of the test compound in a suitable buffer. giffordbioscience.com Incubations are typically performed at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium. giffordbioscience.com | To allow the unlabeled compound to compete with the radioligand for receptor binding sites. nanotempertech.com |

| 3. Separation | Rapidly separate bound from free radioligand, commonly by vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through. giffordbioscience.com | To isolate the receptor-ligand complexes for quantification. |

| 4. Quantification | Measure the radioactivity trapped on the filters using a scintillation counter. giffordbioscience.com | To determine the amount of radioligand bound at each concentration of the test compound. |

| 5. Data Analysis | Plot the measured radioactivity against the logarithm of the test compound concentration to generate a displacement curve. Fit the curve using non-linear regression to determine the IC50 value. giffordbioscience.com | To quantify the potency of the test compound in displacing the radioligand. |

| 6. Ki Calculation | Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant. giffordbioscience.com | To determine the affinity of the test compound for the receptor. |

The competitive binding profile of a compound is determined by testing its affinity against a panel of different receptors. This analysis is crucial for assessing the compound's selectivity. A selective compound shows high affinity for one specific receptor subtype with significantly lower affinity for others, which can minimize unwanted side effects. For instance, various morpholine derivatives have been evaluated for their binding affinity and selectivity at opioid (MOR, KOR, DOR) and histamine (B1213489) receptors. nih.gov

The results are typically presented as a table of Ki values for each receptor tested. A higher Ki value indicates lower affinity. By comparing the Ki values across different receptors, a selectivity ratio can be calculated. For example, if a compound has a Ki of 10 nM for Receptor A and 1000 nM for Receptor B, it is 100-fold more selective for Receptor A.

Table 2: Hypothetical Competitive Binding Profile for a Morpholine Derivative

| Receptor Target | Ki (nM) | Description |

|---|---|---|

| Receptor X | 15 | High affinity, primary target. |

| Receptor Y | 350 | Moderate affinity, potential for off-target effects. |

| Receptor Z | >10,000 | Low to negligible affinity, indicating high selectivity against this receptor. |

Enzyme Inhibition Kinetic Studies in vitro (General Concepts Applicable to Morpholine Derivatives)

Enzyme inhibition studies are performed to understand if and how a compound interferes with enzyme activity. Morpholine is a structural component in many enzyme inhibitors. These studies are critical for developing drugs that target specific enzymes involved in disease pathways. The kinetics of the inhibition are typically analyzed using the Michaelis-Menten model. khanacademy.orgdu.ac.in

The Michaelis-Menten equation describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). pharmaguideline.com Vmax is the maximum rate of reaction when the enzyme is saturated with substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. du.ac.insigmaaldrich.com Km is also an indicator of the enzyme's affinity for its substrate; a lower Km implies higher affinity. khanacademy.orgsigmaaldrich.com

Enzyme inhibitors can be classified based on how they affect Vmax and Km, which can be visualized using plots like the Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ vs 1/[S]). khanacademy.orgpharmaguideline.com

Competitive Inhibition: The inhibitor binds to the same active site as the substrate, competing with it. pressbooks.pub This type of inhibition increases the apparent Km (lowers the affinity for the substrate) but does not change the Vmax, as the inhibition can be overcome by high concentrations of the substrate. pressbooks.pub

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site). pressbooks.pub This binding changes the enzyme's conformation, reducing its efficiency. In pure non-competitive inhibition, the Vmax is decreased, but the Km remains unchanged because the inhibitor does not affect substrate binding to the active site. pressbooks.pub

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition reduces both Vmax and Km.

Table 3: Effects of Different Inhibition Types on Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |

|---|---|---|---|

| Competitive | Unchanged | Increases | Lines intersect at the y-axis (1/Vmax). pressbooks.pub |

| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis (-1/Km). pressbooks.pub |

| Uncompetitive | Decreases | Decreases | Lines are parallel. |

Allosteric Modulation and Ligand-Protein Interaction Profiling (Theoretical and in vitro)

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change in the protein that alters the binding or efficacy of the orthosteric ligand (e.g., an endogenous neurotransmitter). nih.gov Allosteric modulation offers potential advantages in drug discovery, such as greater subtype selectivity and a more nuanced "dimmer-switch" control of receptor activity rather than a simple "on/off" mechanism.

Allosteric modulators are classified as:

Positive Allosteric Modulators (PAMs): These compounds enhance the affinity and/or efficacy of the orthosteric ligand. nih.gov

Negative Allosteric Modulators (NAMs): These compounds decrease the affinity and/or efficacy of the orthosteric ligand. nih.gov

Silent Allosteric Modulators (SAMs): These bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.

The effects of an allosteric modulator are quantified by cooperativity factors. The binding cooperativity factor (α) describes the change in the orthosteric ligand's affinity, while the efficacy cooperativity factor (β) describes the change in its efficacy. nih.gov These parameters can be determined by integrating data from both radioligand binding and functional assays. nih.gov For example, a PAM's effect on orthosteric ligand binding can be observed in a radioligand assay as a leftward shift in the competition curve, indicating increased affinity. anilocus.com

Ligand-protein interaction profiling combines computational (theoretical) and experimental (in vitro) methods. Molecular docking simulations can predict the binding pose of a compound like 3-(1-Naphthylmethyl)morpholine HCl in the active or an allosteric site of a target protein, identifying key interactions such as hydrogen bonds or hydrophobic contacts. These theoretical predictions can then be validated through in vitro experiments like site-directed mutagenesis, where specific amino acids in the binding pocket are altered to see how it affects ligand binding.

Table 4: Characterizing Allosteric Modulator Effects

| Parameter | Definition | In Vitro Assay Indication |

|---|---|---|

| Binding Cooperativity (α) | The fold-change in the affinity of the orthosteric ligand caused by the allosteric modulator. nih.gov (α > 1 for PAMs, α < 1 for NAMs) | Shift in the orthosteric ligand's competition curve in a radioligand binding assay. anilocus.com |

| Efficacy Cooperativity (β) | The fold-change in the efficacy of the orthosteric ligand caused by the allosteric modulator. nih.gov (β > 1 for PAMs, β < 1 for NAMs) | Change in the maximal response (Emax) of the orthosteric agonist in a functional assay. |

| Allosteric Affinity (Kb) | The dissociation constant of the allosteric modulator for its own binding site. | Determined by analyzing the concentration-dependent effect of the modulator on orthosteric ligand binding or function. anilocus.com |

Cellular Assays for Investigating Molecular Translocation or Signal Transduction Pathways in vitro (Focus on molecular events, not cell-level effects)

Once a compound binds to a receptor, it triggers a cascade of intracellular events known as signal transduction. promega.com Cellular assays are used to measure these initial molecular events to understand the functional consequences of receptor binding. The focus here is on the direct molecular outcomes of ligand-receptor interaction, not on broader, later-stage cellular effects like cell proliferation or apoptosis. promega.jp

Common in vitro assays for investigating molecular signaling events include:

Second Messenger Assays: Many G-protein coupled receptors (GPCRs) signal through the production of intracellular second messengers. Assays are available to quantify changes in the levels of key second messengers like cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), or intracellular calcium (Ca²+). promega.jp For example, a compound acting as an agonist at a Gs-coupled receptor would increase cAMP levels, which can be measured using luminescence- or fluorescence-based detection kits. promega.com

Reporter Gene Assays: These assays are a powerful tool for monitoring the activation of a specific signaling pathway. bpsbioscience.com Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. bpsbioscience.com When the signaling pathway is activated by a compound, the transcription factor drives the expression of the reporter gene, producing a measurable signal (e.g., light output). bpsbioscience.com

Phosphorylation Assays (e.g., Western Blot, ELISA): A primary mechanism of signal transduction is protein phosphorylation, where kinases add phosphate (B84403) groups to downstream proteins. promega.com The activation state of many signaling pathways can be monitored by detecting the phosphorylation of key proteins. For example, the activation of the MAP kinase pathway can be tracked by using antibodies that specifically recognize the phosphorylated (active) form of the ERK protein.

These assays provide a quantitative measure of a compound's functional activity (e.g., its potency (EC50) and efficacy (Emax)) as an agonist, antagonist, or allosteric modulator at its target receptor, linking receptor binding to a molecular response within the cell.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of the Naphthylmethyl Moiety and Its Impact on Molecular Interaction Profiles

The naphthylmethyl group, a bulky and lipophilic moiety, plays a crucial role in the interaction of 3-(1-Naphthylmethyl)morpholine with its biological targets. Modifications to this part of the molecule can significantly alter its binding affinity and selectivity.

SAR studies on related compounds have shown that the position of substitution on the naphthalene (B1677914) ring is critical. For instance, in a series of 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione analogs, the naphthoquinone core was identified as essential for activity. rsc.org While not a direct analog, this highlights the importance of the naphthalene system in biological interactions.

Furthermore, research on other naphthalene-containing compounds has demonstrated that introducing various substituents can modulate activity. A Quantitative Structure-Activity Relationship (QSAR) study on triazole-bearing compounds revealed that the naphthyl, phenyl, and triazole rings were all crucial for anti-COX-2 activity. nih.gov The study indicated that the hydrophobic nature of the naphthyl moiety is a key contributor to binding. nih.gov

Systematic modifications to the naphthylmethyl moiety of 3-(1-Naphthylmethyl)morpholine could involve:

Substitution on the Naphthalene Ring: Introducing electron-donating or electron-withdrawing groups at various positions of the naphthalene ring can influence the electronic distribution and steric profile of the molecule, thereby affecting its interaction with target proteins. For example, halogenation of the aromatic ring in some morpholine (B109124) derivatives has been shown to increase inhibitory activity. e3s-conferences.org

Alteration of the Linker: The methylene (B1212753) (-CH2-) linker between the naphthalene ring and the morpholine nitrogen is another point for modification. Varying the length or rigidity of this linker could optimize the orientation of the naphthyl group within a binding pocket.

These modifications would need to be systematically evaluated to build a comprehensive SAR profile for this part of the molecule.

Variations within the Morpholine Ring System and Their Structural-Mechanistic Implications

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. cambridgemedchemconsulting.com Its replacement or modification can have profound effects on a compound's activity and pharmacokinetic profile.

In many biologically active compounds, the oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor. For example, in PI3K inhibitors, the morpholine oxygen forms a key hydrogen bond with the hinge region of the enzyme's active site. cambridgemedchemconsulting.comnih.gov Replacing the morpholine ring with a piperidine, which lacks this oxygen, often leads to a significant decrease in activity, highlighting the importance of this interaction. cambridgemedchemconsulting.com

SAR studies on ZSTK474, a PI3K inhibitor containing two morpholine rings, showed that replacement of one morpholine with various 2-aminoethyl functionalities led to significant changes in isoform selectivity. nih.gov This indicates that even subtle changes to this region can fine-tune the biological activity.

Key variations to the morpholine ring in the context of 3-(1-Naphthylmethyl)morpholine could include:

Substitution on the Morpholine Ring: Introducing substituents at the C-2, C-3, C-5, or C-6 positions of the morpholine ring can explore the steric tolerance of the binding site. For example, the introduction of an alkyl group at the C-3 position of the morpholine has been shown to increase anticancer activity in some derivatives. e3s-conferences.org

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems is a common strategy to improve properties. Potential bioisosteres for the morpholine ring include thiomorpholine, piperazine, piperidine, and spiro-building blocks like oxetane. cambridgemedchemconsulting.comtcichemicals.com Each replacement would alter the hydrogen bonding capacity, pKa, and conformational properties of the molecule.

The table below summarizes the potential impact of these variations.

| Modification | Potential Impact on Molecular Properties |

| Substitution on Morpholine Ring | Alters steric interactions and can influence conformation. |

| Thiomorpholine Replacement | Replaces the oxygen with sulfur, altering hydrogen bonding capabilities and lipophilicity. |

| Piperazine Replacement | Introduces a second basic nitrogen, which can alter pKa and provide an additional point for interaction or substitution. |

| Piperidine Replacement | Removes the hydrogen bond accepting oxygen, which can significantly reduce binding affinity if this interaction is critical. |

| Oxetane Spirocycle | Acts as a non-classical bioisostere, potentially improving solubility and metabolic stability while maintaining a similar spatial arrangement of substituents. tcichemicals.com |

Stereoisomeric Effects on Molecular Recognition and Binding Efficacy

The 3-(1-Naphthylmethyl)morpholine molecule possesses a chiral center at the C-3 position of the morpholine ring. This means it can exist as two enantiomers, (R)-3-(1-Naphthylmethyl)morpholine and (S)-3-(1-Naphthylmethyl)morpholine. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules like proteins and receptors. One enantiomer may fit optimally into a binding site, leading to a strong biological response, while the other may bind with lower affinity or not at all.

For example, in the case of the imidazoline (B1206853) derivative lofexidine, the (-)-enantiomer was found to be a potent α2-adrenoceptor agonist, while the (+)-enantiomer was ten times less potent. This demonstrates the profound impact of stereochemistry on receptor binding and subsequent biological effect.

A scalable synthetic route for a chiral 2,2,6-trisubstituted morpholine, a known opioid antagonist, highlights the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer. researchgate.net The synthesis of enantiopure cis-3,5-disubstituted morpholines has also been a focus of research, indicating the recognized importance of stereoisomers in this class of compounds. e3s-conferences.org

To fully understand the SAR of 3-(1-Naphthylmethyl)morpholine, it would be essential to:

Resolve the Racemic Mixture: Separate the (R) and (S) enantiomers.

Determine the Absolute Configuration: Establish the precise three-dimensional structure of each enantiomer.

Evaluate Biological Activity: Test each enantiomer individually to determine if one is more active than the other (eutomer) or if they have different pharmacological profiles.

Scaffold Hopping and Bioisosteric Replacements in Related Morpholine Derivatives

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.gov This approach can lead to novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or circumvention of existing patents. Bioisosteric replacement is a related concept that involves substituting a part of a molecule with another group that has similar physical or chemical properties, leading to similar biological effects. nih.gov

For morpholine-containing compounds, scaffold hopping can be employed to explore new chemical space. For instance, a scaffold hopping screening campaign led to the discovery of a benzomorpholine compound that acts as a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, demonstrating the potential of this strategy for CNS drug discovery. semanticscholar.org

In the context of 3-(1-Naphthylmethyl)morpholine, scaffold hopping could involve replacing the morpholine ring with other heterocyclic systems that can maintain the key interactions of the original molecule. Examples of bioisosteric replacements for the morpholine ring are numerous and include:

Thiomorpholine: The sulfur atom can alter the electronic properties and hydrogen bonding capacity.

Piperazine and its derivatives: Offers two points for substitution and different basicity. cambridgemedchemconsulting.com

Spirocyclic systems: Such as spiro-oxetanes, which can act as 3D-rich scaffolds. tcichemicals.comacs.org

Fused ring systems: The synthesis of bis-morpholine spiroacetals and oxazepane analogues provides access to novel 3D-scaffolds. acs.org

The table below illustrates some potential scaffold hops from the morpholine ring and their rationale.

| Original Scaffold | Hopped Scaffold | Rationale for Hopping |

| Morpholine | Thiomorpholine | Modulate lipophilicity and hydrogen bonding. |

| Morpholine | Piperazine | Introduce a second nitrogen for altered basicity and additional substitution possibilities. cambridgemedchemconsulting.com |

| Morpholine | Azaspiro[3.3]heptane | Explore different substitution vectors and improve sp3 character. cambridgemedchemconsulting.com |

| Morpholine | Pyran | Can act as a replacement, though conformational changes need to be considered. cambridgemedchemconsulting.com |

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into SAR and enabling the prediction of biological activity for novel compounds. For morpholine derivatives, including those with a naphthylmethyl moiety, several computational techniques are particularly valuable.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Molecular docking studies on morpholine derivatives have been used to understand their binding modes and to rationalize their biological activities. gyanvihar.orgnih.gov For 3-(1-Naphthylmethyl)morpholine, docking could be used to visualize its interactions within a target's binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and steric clashes. This would help explain the observed SAR for different analogs and guide the design of new compounds with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D maps of the steric and electrostatic fields around a molecule that are important for activity.

A 3D-QSAR study on triazole-bearing compounds with a naphthyl group highlighted the importance of the naphthyl, triazole, and thiazole (B1198619) moieties for activity, with blue cubes in the hydrophobic map indicating their necessity. nih.gov Similarly, a QSAR analysis of 5-HT6 receptor ligands, many of which contain fused rings like naphthalene, helped to identify key pharmacophoric features. nih.gov Such studies on a series of 3-(1-Naphthylmethyl)morpholine analogs could generate predictive models to estimate the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for a specific target can be used to screen large virtual libraries of compounds to identify new potential hits that contain the desired features.

The integration of these computational approaches can significantly accelerate the drug discovery process by providing a deeper understanding of the SAR of 3-(1-Naphthylmethyl)morpholine and its analogs, ultimately leading to the design of more effective and selective therapeutic agents.

Analytical Methodologies for Research and Characterization

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Samples (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-(1-Naphthylmethyl)morpholine. Given that the molecule possesses a chiral center at the C3 position of the morpholine (B109124) ring, chiral HPLC is particularly crucial for separating its enantiomers. This separation is often achieved using columns with a chiral stationary phase (CSP). The choice of CSP and mobile phase composition is critical for achieving optimal resolution between the (R)- and (S)-enantiomers. For instance, polysaccharide-based chiral stationary phases are commonly employed for their broad applicability in separating a wide range of chiral compounds.

The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. These interactions can include hydrogen bonding, π-π stacking, and steric hindrance. The naphthyl group in 3-(1-Naphthylmethyl)morpholine can engage in π-π interactions with aromatic moieties in the stationary phase, while the morpholine ring's nitrogen and oxygen atoms can participate in hydrogen bonding.

A typical chiral HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. The exact ratio of these solvents is optimized to achieve the best separation. Detection is commonly performed using a UV detector, leveraging the strong UV absorbance of the naphthyl chromophore.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Example Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | To provide a chiral environment for enantiomeric discrimination. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | To elute the compound and facilitate differential interaction with the CSP. |

| Flow Rate | 1.0 mL/min | To ensure consistent and reproducible retention times. |

| Detection | UV at 280 nm | To detect the compound based on the naphthyl group's absorbance. |

| Temperature | 25 °C | To maintain stable and reproducible chromatographic conditions. |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Structure Confirmation beyond Basic Identification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of 3-(1-Naphthylmethyl)morpholine. It provides information that goes beyond simple identification, offering insights into the molecule's connectivity through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of 3-(1-Naphthylmethyl)morpholine HCl. In positive ion mode, ESI typically produces a prominent protonated molecule [M+H]⁺. For 3-(1-Naphthylmethyl)morpholine, this would correspond to the mass of the free base plus a proton. This technique is highly sensitive and allows for the accurate determination of the molecular weight, which is a primary step in compound identification.

Collision-Induced Dissociation (CID) and MSn Approaches for Fragmentation Pathway Elucidation

To gain deeper structural insights, tandem mass spectrometry (MS/MS or MSⁿ) techniques like Collision-Induced Dissociation (CID) are employed. In a CID experiment, the [M+H]⁺ ion is isolated and then subjected to collisions with an inert gas (e.g., argon or nitrogen). The imparted energy causes the ion to fragment in a predictable manner, revealing information about its structure.

The fragmentation of the protonated 3-(1-Naphthylmethyl)morpholine ion would likely proceed through several key pathways. A primary fragmentation event is often the cleavage of the bond between the morpholine ring and the naphthylmethyl group. This can result in the formation of a stable naphthylmethyl cation (C₁₁H₉⁺) and a neutral morpholine molecule. Another potential fragmentation pathway involves the opening of the morpholine ring. By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of both the morpholine and naphthylmethyl substructures.

Use of Deuterated Analogues in Fragmentation Pattern Studies

The use of isotopically labeled analogues, such as those containing deuterium (B1214612), can be a powerful strategy for confirming fragmentation pathways. By selectively replacing hydrogen atoms with deuterium at specific positions in the 3-(1-Naphthylmethyl)morpholine molecule, researchers can track the location of these labels in the resulting fragment ions. For example, if the methylene (B1212753) bridge connecting the naphthyl and morpholine rings is deuterated, the mass of the naphthylmethyl cation fragment would increase by two mass units. This provides unambiguous evidence for the proposed fragmentation mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (beyond routine 1D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of 3-(1-Naphthylmethyl)morpholine in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the number and types of protons and carbons, more advanced techniques are required for a comprehensive analysis.

Two-Dimensional (2D) NMR Techniques (e.g., TOCSY, NOESY)

Two-dimensional (2D) NMR experiments provide correlational data that reveals how different nuclei are related to each other, either through bonds or through space.

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify coupled spin systems. In the context of 3-(1-Naphthylmethyl)morpholine, a TOCSY spectrum would show correlations between all the protons within the morpholine ring, as they form a continuous network of coupled spins. It would also reveal the coupling network within the naphthyl ring system. This helps in assigning the complex proton signals of the morpholine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a crucial technique for determining the three-dimensional structure and conformation of a molecule in solution. It detects protons that are close to each other in space, even if they are not directly bonded. For 3-(1-Naphthylmethyl)morpholine, NOESY can reveal the spatial relationship between the protons of the naphthyl ring and the protons of the morpholine ring. This information is vital for understanding the preferred orientation of the naphthylmethyl group relative to the morpholine ring, which can exist in different conformations (e.g., chair or boat).

Table 2: Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Type of Information Provided | Application to 3-(1-Naphthylmethyl)morpholine |

| TOCSY | Shows correlations between all protons within a coupled spin system. | - Confirms the proton assignments within the morpholine ring.- Identifies the separate spin system of the naphthyl group. |

| NOESY | Shows correlations between protons that are close in space (< 5 Å). | - Determines the relative orientation of the naphthyl and morpholine rings.- Provides insights into the conformational preferences of the molecule. |

By combining the information from these advanced chromatographic and spectroscopic techniques, a complete and unambiguous characterization of this compound can be achieved, which is essential for its application in scientific research.

Variable Temperature NMR for Conformational Equilibria

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique used to study the dynamic conformational equilibria of molecules in solution. For a molecule like this compound, the morpholine ring can exist in a chair conformation. The bulky 1-naphthylmethyl substituent at the C3 position can adopt either an axial or an equatorial orientation. These two conformers are in equilibrium, and the rate of their interconversion can be studied by monitoring changes in the NMR spectrum as a function of temperature.

At room temperature, if the interconversion between the axial and equatorial conformers is rapid on the NMR timescale, the observed spectrum will show time-averaged signals for the morpholine ring protons. As the temperature is lowered, the rate of this "ring flipping" slows down. If the temperature is decreased sufficiently to reach the coalescence point, the single averaged peak for a given proton will broaden and eventually split into two distinct signals, one for the axial conformer and one for the equatorial conformer.

From the coalescence temperature (Tc) and the separation of the signals at low temperatures (Δν), the free energy of activation (ΔG‡) for the conformational change can be calculated using the Eyring equation. Furthermore, by integrating the signals at temperatures below coalescence, the equilibrium constant (Keq) between the two conformers can be determined, which in turn allows for the calculation of the difference in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) between the axial and equatorial forms.

While no specific VT-NMR data for this compound is available, studies on other N-substituted morpholines have demonstrated the utility of this technique in determining the energetic barriers to ring inversion. For instance, in some 2-substituted morpholines, the energy barriers for ring inversion have been found to be in the range of 10-15 kcal/mol. researchgate.net The presence of the bulky naphthylmethyl group at the C3 position in the title compound would be expected to significantly influence the conformational preference and the barrier to interconversion.

Table 1: Hypothetical Variable Temperature NMR Data for Conformational Analysis of this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Coalescence Temperature (Tc) | Not Available | The temperature at which the two distinct signals for a proton in the axial and equatorial conformers merge into a single broad peak. |

| ΔG‡ (Free Energy of Activation) | Not Available | The energy barrier for the interconversion between the chair conformers. |

| Keq (Equilibrium Constant) | Not Available | The ratio of the concentrations of the equatorial to the axial conformer at a given temperature below coalescence. |

X-ray Diffraction for Solid-State Structure Determination and Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the solid-state conformation of this compound, including bond lengths, bond angles, and torsional angles. It would definitively establish whether the 1-naphthylmethyl substituent occupies an axial or equatorial position on the morpholine ring in the crystalline state.

The analysis of the crystal packing provides insights into the stability of the solid-state form and can influence physical properties such as melting point and solubility. While no specific crystallographic data for this compound has been reported, studies on other morpholine hydrochloride derivatives have detailed their crystal structures, often characterized by extensive hydrogen bonding networks.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Not Available | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | Not Available | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Available | The dimensions and angles of the unit cell, the basic repeating unit of the crystal. |

| Conformation of Naphthylmethyl Group | Not Available | The orientation (axial or equatorial) of the substituent on the morpholine ring in the solid state. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(1-Naphthylmethyl)morpholine HCl, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via condensation reactions involving morpholine derivatives and naphthylmethyl precursors. For example, 3-(morpholinocarbonyl)-2(R)-(1-naphthylmethyl)propionic acid can be condensed with other intermediates using HCl as a catalyst under controlled conditions . Optimization involves adjusting molar ratios (e.g., 1:1 to 1:1.2 for acid/amine), temperature (20–40°C), and reaction time (12–24 hrs). Monitoring via TLC or HPLC ensures completion .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- FT-IR Spectroscopy : Identifies functional groups (e.g., morpholine C-N stretch at ~1,100 cm⁻¹, naphthyl C-H bends at ~750 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms stereochemistry and substituent positions. For example, the naphthylmethyl protons appear as a multiplet at δ 2.8–3.2 ppm, while morpholine protons resonate at δ 3.4–4.0 ppm .

- HPLC-PDA : Validates purity (>98%) using C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) reveal decomposition products (e.g., HCl gas, CO₂), detectable via GC-MS . Avoid incompatible materials like strong oxidizers and extreme pH conditions .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

- Methodology : Chiral chromatography (e.g., Chiralpak® IA column with hexane/isopropanol) separates enantiomers. Alternatively, diastereomeric salt crystallization using (+)- or (–)-dibenzoyl tartaric acid improves optical purity (>99% ee) . Stereochemical assignments require X-ray crystallography or NOESY NMR .

Q. How can researchers reconcile contradictory pharmacological data across studies?

- Methodology : Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from assay conditions. Standardize protocols:

- In vitro assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for HCl counterion effects .

- Dose-response curves : Compare EC₅₀ values across ≥3 independent replicates to identify outliers .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

- Methodology :

- DFT Calculations : Model reaction pathways (e.g., B3LYP/6-31G* level) to predict intermediates and transition states .

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates .

Q. How does the compound interact with biological membranes, and what techniques quantify this?

- Methodology :

- Lipophilicity (log P) : Determine via shake-flask method (n-octanol/water partitioning) .

- Membrane Permeability : Use PAMPA assays or artificial lipid bilayers with fluorescence tracking .

Data Interpretation and Validation

Q. What statistical approaches validate reproducibility in dose-dependent studies?

- Methodology : Apply ANOVA with post-hoc Tukey tests for inter-group comparisons. For IC₅₀/EC₅₀ calculations, use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .

Q. How to troubleshoot inconsistent spectral data (e.g., NMR splitting patterns)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.